![molecular formula C16H22N2O2P2S2 B12560820 Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl- CAS No. 194871-02-8](/img/structure/B12560820.png)
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is a complex organophosphorus compound It is characterized by the presence of phosphinothioic acid groups attached to a 1,2-ethanediylbis(iminomethylene) backbone, with phenyl groups as substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] typically involves the reaction of phosphinothioic acid derivatives with ethylenediamine and formaldehyde under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-purity reagents and solvents. The product is then purified through crystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphinothioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for other organophosphorus compounds.
Wirkmechanismus
The mechanism of action of phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] involves its interaction with molecular targets through its phosphinothioic acid groups. These interactions can lead to the formation of stable complexes with metals or other substrates, influencing various biochemical pathways and catalytic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Phosphinothioic acid derivatives: Compounds with similar phosphinothioic acid groups but different backbones or substituents.
Phosphine oxides: Oxidized forms of phosphinothioic acids.
Phosphines: Reduced forms of phosphinothioic acids.
Uniqueness
Phosphinothioic acid, [1,2-ethanediylbis(iminomethylene)]bis[phenyl-] is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes and participate in a variety of chemical reactions makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
194871-02-8 |
|---|---|
Molekularformel |
C16H22N2O2P2S2 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N,N'-bis[[hydroxy(phenyl)phosphinothioyl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C16H22N2O2P2S2/c19-21(23,15-7-3-1-4-8-15)13-17-11-12-18-14-22(20,24)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,19,23)(H,20,24) |
InChI-Schlüssel |
PPVOQRDNSFCOOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(CNCCNCP(=S)(C2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


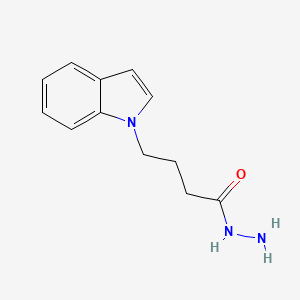
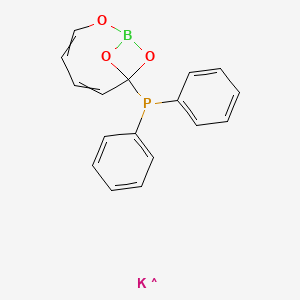
![Tert-butyl[(2-chloroethoxy)methyl]dimethylsilane](/img/structure/B12560742.png)

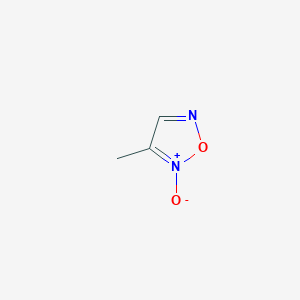
![Bicyclo[2.2.1]hepta-2,5-diene, 2,6-dibromo-](/img/structure/B12560760.png)
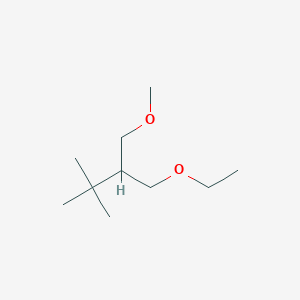

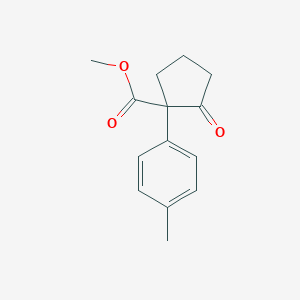
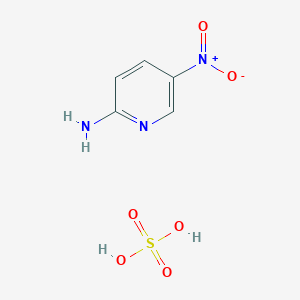
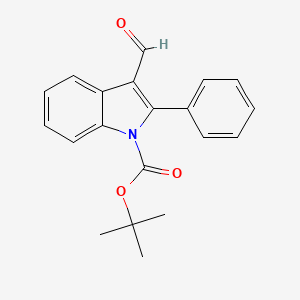

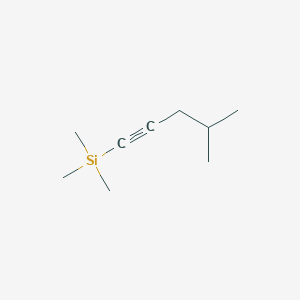
![3,4-Bis{[(2-ethylhexyl)oxy]carbonyl}benzene-1-sulfonic acid](/img/structure/B12560829.png)
